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molecular formula C15H13NO B195700 10-Methoxyiminostilbene CAS No. 4698-11-7

10-Methoxyiminostilbene

Cat. No. B195700
M. Wt: 223.27 g/mol
InChI Key: ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
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Patent
US08530647B2

Procedure details

U.S. Pat. No. 3,642,775 assigned to Ciba-Geigy Corporation, claims Oxcarbazepine specifically and discloses the process for the preparation of Oxcarbazepine, wherein 10-methoxy-5H-dibenz[b,f]azepine is reacted with phosgene gas to give 10-methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride and ammonolysis of the resultant compound to give the amide followed by hydrolysis to give Oxcarbazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC2N(C(N)=O)C3C=CC=CC=3C(=O)CC=2C=1.[CH3:20][O:21][C:22]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[NH:26][C:25]2[CH:33]=[CH:34][CH:35]=[CH:36][C:24]=2[CH:23]=1.[C:37](Cl)([Cl:39])=[O:38]>>[CH3:20][O:21][C:22]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]([C:37]([Cl:39])=[O:38])[C:25]2[CH:33]=[CH:34][CH:35]=[CH:36][C:24]=2[CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)CC(=O)C=3C=CC=CC3N2C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)CC(=O)C=3C=CC=CC3N2C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N(C3=C1C=CC=C3)C(=O)Cl)C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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